molecular formula C10H12O B1266916 Allyl p-tolyl ether CAS No. 23431-48-3

Allyl p-tolyl ether

Cat. No. B1266916
CAS RN: 23431-48-3
M. Wt: 148.2 g/mol
InChI Key: AROCNZZBLCAOPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl p-tolyl ether and related compounds involves various catalytic and non-catalytic methods. A notable approach is the enantioselective Pd-catalyzed allylation reaction of fluorinated silyl enol ethers, providing an efficient route to allylated products with high enantiomeric excess, showcasing the utility of palladium catalysis in the synthesis of allyl ethers (Bélanger et al., 2007). Another method involves the selective cleavage of allyl ethers to alcohols catalyzed by low-valent titanium, demonstrating the versatility of transition metals in manipulating allyl ethers (Ohkubo et al., 2007).

Molecular Structure Analysis

The molecular structure of allyl p-tolyl ether has been studied through various theoretical and experimental methods. A joint theoretical and experimental study on the kinetics and mechanism of the rearrangement of allyl p-tolyl ether has provided insights into its molecular behavior, revealing that the reaction proceeds through an asynchronous concerted mechanism, confirming the complexity of its structural dynamics (Irani et al., 2009).

Chemical Reactions and Properties

Allyl p-tolyl ether undergoes various chemical reactions that highlight its reactivity and potential as a synthetic intermediate. For example, it can be oxidized by DDQ to generate cationic species, which then react with silyl carbon nucleophiles, showcasing its role in oxidative carbon-carbon bond formation (Hayashi & Mukaiyama, 1987). Additionally, its reaction with nickel complexes in the presence of phosphine ligands illustrates its utility in complex metal-mediated reactions (Yamamoto et al., 1979).

Scientific Research Applications

Kinetics and Mechanism of Rearrangement

  • A study investigated the kinetics and mechanism of rearrangement of allyl p-tolyl ether. The reaction was examined experimentally and theoretically, revealing that it proceeds through a unimolecular, concerted pathway without radical intermediates. Theoretical calculations suggested an asynchronous concerted mechanism, aligning well with experimental data (Irani, Haqgu, Talebi, & Gholami, 2009).

Catalytic Reactions

  • Allyl p-tolyl ether has been explored in the context of catalytic reactions. One study focused on the enantioselective Pd-catalyzed allylation of fluorinated silyl enol ethers, which is a stereoselective approach to produce allylated tertiary α-fluoroketones (Bélanger, Cantin, Messé, Tremblay, & Paquin, 2007).

Microwave-Assisted Cycloaddition

  • Allyl p-tolyl ether has been utilized in microwave-assisted cycloaddition reactions. A study demonstrated the use of pyridinium-based ionic liquids as catalysts for rapid solvent-free cycloaddition with CO2, yielding allyl glycidyl carbonate under moderate conditions (Tharun, Kathalikkattil, Roshan, Kang, Woo, & Park, 2014).

Polymer Chemistry

  • In polymer chemistry, allyl p-tolyl ether derivatives have been used as plasticizing and crosslinkable side groups in polycarbonate-based polymer electrolytes for solid-state Li batteries. These derivatives enhance mechanical stability and molecular flexibility, leading to higher ionic conductivity (Mindemark, Imholt, Montero, & Brandell, 2016).

Palladium-Catalyzed Reactions

  • Palladium-catalyzed reactions involving allyl p-tolyl ether have been studied, such as the addition of alcohol pronucleophiles to alkylidenecyclopropanes, yielding corresponding allylic ethers (Camacho, Nakamura, Saito, & Yamamoto, 2001).

Application in Synthetic Carbohydrate Chemistry

  • Allyl p-tolyl ether plays a role in synthetic carbohydrate chemistry, particularly in protecting groups and isomerization reactions. Its isomerization under specific conditions has been documented (Nishida & Thiem, 1994; 1995).

Safety And Hazards

Allyl p-tolyl ether is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROCNZZBLCAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946086
Record name 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl p-tolyl ether

CAS RN

23431-48-3
Record name 23431-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
JF Kincaid, DS Tarbell - Journal of the American Chemical Society, 1939 - ACS Publications
… We wish to report a study of the kinetics of the rearrangement of allyl p-tolyl ether (III) in di- … Preparation of Materials Allyl p-tolyl ether was prepared by the methodof Hurd and Yarnall,2 …
Number of citations: 74 pubs.acs.org
M Irani, M Haqgu, A Talebi, MR Gholami - Journal of Molecular Structure …, 2009 - Elsevier
… We solved such an example in order to confirm and detailed study of the rearrangement mechanism of allyl p-tolyl ether (Scheme 1). The rearrangement of allyl p-tolyl ether may …
Number of citations: 15 www.sciencedirect.com
W White, E Wolfarth - The Journal of Organic Chemistry, 1961 - ACS Publications
… Further substantiationof the above conclusions was obtained from the observation that when a 1:3 mixture of allyl p-tolyl-2,6-d2 ether and allyl p-tolyl ether was rearranged to the extent …
Number of citations: 3 pubs.acs.org
J Střešinka - Chemical Papers, 1976 - chempap.org
The Claisen rearrangement of allyl aryl ethers was studied. On the basis of original results as well as the revaluation of the published results concerning the ortho-and para-Claisen …
Number of citations: 3 chempap.org
SF Sarner - 1970 - search.proquest.com
a new experimenter technique has been developed for the study of gas phase thermolysis kinetics. Instrumentation v; 5 constructed, and the apparatus tested using ethyl acetate and …
Number of citations: 0 search.proquest.com
DS Tarbell, JF Kincaid - Journal of the American Chemical Society, 1940 - ACS Publications
… This behavior is similar to that previously noted for allyl p-tolyl ether.1 Although the reaction takes place considerably faster in the pure liquid than it does in solution, the initial values of …
Number of citations: 52 pubs.acs.org
WN White, EF Wolfarth - The Journal of Organic Chemistry, 1970 - ACS Publications
… The rates of rearrangement of allyl p-tolyl ether in the gas phaseand in 17 solvents of … f’h In conclusion, the sensitivity of the rate of rearrangement of allyl p-tolyl ether to the nature …
Number of citations: 107 pubs.acs.org
DP Kelly, JT Pinhey, RDG Rigby - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… Irradiation of Allyl p-Tolyl Ether The distillate (5.1 g, bp 75-12O0/3 mm) was shown by g.1.c. (CW-2OM at 186') to contain allyl p-tolyl ether (3%), p-cresol (23%), an unidentified product (7…
Number of citations: 39 www.publish.csiro.au
DR Dimmel, SB Gharpure - Journal of the American Chemical …, 1971 - ACS Publications
… Isomerization of Allyl p-Tolyl Ether(7). To a solution of 2.4 g (16.3 mmol) of 719 in 30 ml of anhydrous DME was added 10.7 ml (32.6 mmol) of //-butyllithium in hexane. …
Number of citations: 32 pubs.acs.org
L Kupczyk-Subotkowska, WH Saunders… - Journal of the …, 1988 - ACS Publications
… In this connection, small amounts of higher molecular weight product(s) have been reported by others,eg, inthe rearrangement of allyl p-tolyl ether.23 …
Number of citations: 28 pubs.acs.org

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